molecular formula C14H16FNO3S2 B2466015 4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1351587-67-1

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2466015
CAS No.: 1351587-67-1
M. Wt: 329.4
InChI Key: FGNMXNRPFRBDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide nitrogen is further functionalized with a 2-hydroxy-2-(thiophen-2-yl)propyl chain, introducing a hydroxyl group and a thiophene ring into the structure.

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-10-8-11(15)5-6-12(10)21(18,19)16-9-14(2,17)13-4-3-7-20-13/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNMXNRPFRBDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 2-methylbenzenesulfonamide, followed by the introduction of the fluorine atom through electrophilic fluorination. The thiophene moiety can be introduced via a Grignard reaction or a similar organometallic coupling reaction. The final step involves the hydroxylation of the propyl chain, which can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using NaI (Sodium iodide) in acetone.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: NaI in acetone

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of iodinated or other nucleophile-substituted derivatives

Scientific Research Applications

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the interaction of sulfonamide derivatives with biological systems, including enzyme inhibition and receptor binding studies.

    Material Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antibacterial agent by inhibiting folic acid synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives, which often exhibit structural modifications to optimize physicochemical or biological properties. Below is a detailed comparison with structurally related compounds from the literature:

Structural Analogs

Compound Name Key Structural Features Differences from Target Compound
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, hydroxyl, and methylamino groups on a propane backbone Lacks sulfonamide; shorter chain without aromatic substituents
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide Chloro, nitro, and phenyl groups on propyl chain; 4-methylbenzenesulfonamide core Nitro and chloro substituents instead of thiophene/fluoro
N-[4-(4-Fluoro-phenyl)-5-formyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Fluorophenyl, pyrimidine, and formyl groups; methylsulfonamide Pyrimidine ring replaces thiophene; different sulfonamide substitution

Spectroscopic Features

  • IR Spectroscopy :
    • The target compound’s sulfonamide group would exhibit S=O stretching bands near 1150–1350 cm⁻¹, similar to compounds in (1243–1258 cm⁻¹ for C=S) .
    • The hydroxyl group (~3200–3600 cm⁻¹) and thiophene C-H stretches (~3100 cm⁻¹) would differentiate it from analogs like , which show nitro group absorptions (~1500 cm⁻¹).
  • NMR :
    • The thiophene protons (δ 6.5–7.5 ppm in ¹H-NMR) and fluorinated benzene (¹⁹F-NMR ~ -110 ppm) would provide distinct signals compared to chloro/nitro-substituted analogs .

Physicochemical Properties

  • Hydrophilicity: The hydroxyl and sulfonamide groups enhance water solubility relative to non-polar analogs like N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide .
  • Tautomerism : Unlike triazole-thione derivatives in , the target compound lacks tautomeric equilibria due to its stable secondary alcohol and sulfonamide structure.

Biological Activity

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonamide group enhances its ability to interact with biological systems, potentially leading to inhibition of specific enzyme activities or modulation of receptor functions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives have demonstrated efficacy against various bacterial strains by disrupting mitochondrial functions and promoting cell death through apoptosis mechanisms .

Anticancer Properties

Research indicates that sulfonamide derivatives can inhibit cell proliferation in cancer cell lines. In particular, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on tumor cells. In vitro studies have revealed that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a related compound in a CDF1 mouse model bearing implanted mammary carcinoma. The results indicated significant tumor growth delay and low cytotoxicity towards normal tissues, suggesting a favorable therapeutic index for further development .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of thiosemicarbazone derivatives against K562 cells. The compounds exhibited a dose-dependent response, with certain derivatives showing enhanced apoptosis induction at higher concentrations. This highlights the potential of structurally related compounds in targeting specific cancer types while minimizing effects on healthy cells .

Data Table: Biological Activity Overview

Activity TypeCompound TypeMechanism of ActionReference
AntimicrobialThiosemicarbazoneMitochondrial disruption
AnticancerSulfonamide derivativeApoptosis induction
CytotoxicitySulfonamide derivativeSelective inhibition in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.